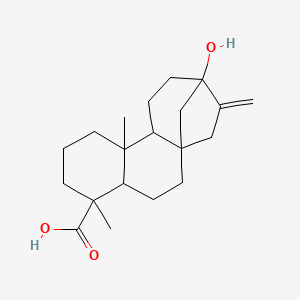

Kaur-16-EN-18-oic acid, 13-hydroxy-

Beschreibung

Eigenschaften

IUPAC Name |

13-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-13-11-19-9-5-14-17(2,7-4-8-18(14,3)16(21)22)15(19)6-10-20(13,23)12-19/h14-15,23H,1,4-12H2,2-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVOYBUQQBFCRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)O)(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

471-80-7 | |

| Record name | Steviol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215 °C | |

| Record name | Steviol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis Pathways of Steviol and Derived Glycosides

Initial Diterpenoid Precursor Formation in Plastids

The early stages of steviol biosynthesis take place within the plastids of plant cells, particularly in the mesophyll cells of the leaves. researchgate.netrsc.orgdergipark.org.tr This phase is responsible for generating the fundamental building blocks for all diterpenoids, including steviol. nih.govrsc.org

Methylerythritol-4-Phosphate (MEP) Pathway Contributions

The biosynthesis of the five-carbon isoprene (B109036) units, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the precursors for all isoprenoids, occurs primarily via the methylerythritol-4-phosphate (MEP) pathway in plastids. nih.govresearchgate.netrsc.orgmdpi.comdergipark.org.trnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. nih.govmdpi.com Several enzymes are involved in the consecutive steps of the MEP pathway, including deoxyxylulose phosphate (B84403) synthase (DXS) and deoxyxylulose phosphate reductoisomerase (DXR). mdpi.comdergipark.org.tr DXS is considered a rate-limiting enzyme in this pathway. mdpi.com

Geranylgeranyl Diphosphate (GGPP) Synthesis

IPP and DMAPP are then condensed to form geranylgeranyl diphosphate (GGPP), a 20-carbon compound that serves as the universal precursor for all diterpenoids. nih.govrsc.orgmdpi.comdergipark.org.trnih.govsteviashantanu.com This condensation is catalyzed by the enzyme geranylgeranyl diphosphate synthase (GGPPS or GGDPS), a plastidic prenyltransferase. rsc.orgmdpi.comdergipark.org.trnih.gov

Enzymatic Steps to Ent-Kaurene (B36324) (e.g., ent-Copalyl Diphosphate Synthase (CPS), ent-Kaurene Synthase (KS))

GGPP undergoes a series of cyclization reactions to form ent-kaurene. nih.govrsc.orgmdpi.comresearchgate.netnih.gov The first committed step in the biosynthesis of ent-diterpenoids, including steviol and gibberellins (B7789140), is the conversion of GGPP to ent-copalyl diphosphate (CDP). nih.govagriculturejournals.czresearchgate.netnih.gov This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), also known as CDPS or CPPS. nih.govmdpi.comagriculturejournals.czresearchgate.netdergipark.org.trnih.govresearcherslinks.com CPS is a class II diterpene synthase. mdpi.com Subsequently, CDP is converted to ent-kaurene by an ionization-dependent cyclization reaction catalyzed by ent-kaurene synthase (KS). nih.govmdpi.comagriculturejournals.czresearchgate.netnih.govresearcherslinks.com KS is a class I diterpene synthase. mdpi.comwikipedia.org Both CPS and KS are located in the plastids. rsc.orgmdpi.com

Endoplasmic Reticulum-Localized Oxidation Steps

Following the formation of ent-kaurene in the plastids, it is transported to the endoplasmic reticulum (ER), where a series of oxidation and hydroxylation reactions occur, leading to the formation of steviol. nih.govrsc.orgmdpi.com This phase involves cytochrome P450 monooxygenases. nih.govrsc.org

Conversion of Ent-Kaurene to Ent-Kaurenoic Acid (via ent-Kaurene Oxidase (KO))

Ent-kaurene is oxidized to ent-kaurenoic acid through a multi-step reaction catalyzed by ent-kaurene oxidase (KO). nih.govrsc.orgagriculturejournals.czresearchgate.netresearchgate.netdergipark.org.trnih.govresearcherslinks.com KO is a cytochrome P450 monooxygenase located on the ER membrane. nih.govrsc.org This conversion involves three oxidation steps. rsc.orgagriculturejournals.czresearchgate.net Ent-kaurenoic acid is a crucial intermediate, representing the last common precursor shared between the steviol glycoside and gibberellin biosynthetic pathways. nih.govmdpi.comagriculturejournals.czresearchgate.netnih.gov

Hydroxylation of Ent-Kaurenoic Acid to Steviol (via Kaurenoic Acid 13-Hydroxylase (KAH))

The biosynthesis of steviol diverges from the gibberellin pathway at ent-kaurenoic acid. nih.govmdpi.comagriculturejournals.czresearchgate.net Steviol is formed by the hydroxylation of ent-kaurenoic acid at the C-13 position. nih.govresearchgate.netmdpi.comagriculturejournals.czresearchgate.net This reaction is catalyzed by the enzyme kaurenoic acid 13-hydroxylase (KAH), also known as ent-kaurenoic acid 13-hydroxylase or KA13H. nih.govrsc.orgmdpi.comagriculturejournals.czdergipark.org.trnih.govresearcherslinks.complos.org KAH is another cytochrome P450 monooxygenase located on the ER membrane. nih.govrsc.orgnih.gov This hydroxylation step is considered the first committed step specifically leading to steviol biosynthesis. mdpi.comresearchgate.netsteviashantanu.com

Glycosylation of Steviol in the Cytosol

Following the formation of the steviol aglycone, a series of glycosylation reactions take place in the cytosol. rsc.orgnih.gov These reactions involve the addition of sugar moieties, primarily glucose, to specific positions on the steviol molecule. rsc.orgnih.gov This glycosylation is catalyzed by a group of enzymes called UDP-glycosyltransferases (UGTs). mdpi.comrsc.orgnih.gov The resulting steviol glycosides are then often transported to the vacuoles for storage. mdpi.comdergipark.org.tr

Role of UDP-Glycosyltransferases (UGTs) in Sugar Transfer

UDP-Glycosyltransferases (UGTs) are key enzymes in the glycosylation of steviol. mdpi.comrsc.orgnih.gov These enzymes catalyze the transfer of a sugar residue from an activated donor molecule, typically UDP-glucose, to an acceptor molecule, in this case, steviol or a partially glycosylated steviol intermediate. nih.govgoogle.comnih.govgoogle.com UGTs are a diverse family of enzymes in plants and play a pivotal role in modifying various secondary metabolites by attaching sugar moieties. mdpi.comnih.govgoogle.com This glycosylation can affect the compound's solubility, stability, and biological activity, including sweetness. nih.gov Plant UGTs belong to Family 1 of the glycosyltransferase superfamily and share a conserved structural fold (GT-B) consisting of N-terminal and C-terminal domains. google.com The C-terminal domain is involved in binding the UDP-sugar donor, while the N-terminal domain binds the acceptor molecule. google.com

Specific UGTs and Their Catalytic Activities (e.g., UGT85C2, UGT74G1, UGT76G1)

Several specific UGTs have been identified and characterized for their roles in the biosynthesis of major steviol glycosides in Stevia rebaudiana. Four main UGTs involved are UGT85C2, UGT74G1, UGT76G1, and UGT91D2. mdpi.com

UGT85C2: This enzyme is suggested to be a key regulator in the synthesis of steviolmonoside, catalyzing the initial glycosylation of steviol at the C13 position. mdpi.comnih.govosti.govresearchgate.net Research indicates a significant correlation between UGT85C2 transcript levels and total steviol glycoside accumulation, suggesting this step might be rate-limiting in the glycosylation pathway. kuleuven.be

UGT74G1: UGT74G1 is involved in adding a glucose unit to the C19 carboxyl group of steviolbioside (B1681143), leading to the formation of stevioside (B1681144). nih.govosti.govresearchgate.net It is predicted to catalyze the conversion of steviol to 19-O-β-glucopyranosyl steviol. researchgate.net

UGT76G1: This UGT is responsible for the glucosylation of stevioside at the C3' position of the C13 sugar, resulting in the formation of rebaudioside A. nih.govosti.govresearchgate.net UGT76G1 is notable for creating a branched sugar chain. osti.gov Studies involving gene silencing of UGT76G1 have shown a significant reduction in total steviol glycoside content. plos.org UGT76G1 can transfer glucose to multiple steviol substrates while maintaining specificity for the β (1-3) glycosidic linkage it forms. rcsb.org

These UGTs exhibit different acceptor regiospecificity, meaning they add sugar at specific positions on the steviol backbone or its glycosylated intermediates. osti.gov

Here is a summary of the activities of key UGTs:

| Enzyme | Catalytic Activity | Substrate(s) Involved | Product(s) Formed |

| UGT85C2 | Adds glucose to the C13 hydroxyl group. mdpi.comnih.govosti.govresearchgate.net | Steviol | Steviolmonoside |

| UGT74G1 | Adds glucose to the C19 carboxyl group (specifically to steviolbioside). nih.govosti.govresearchgate.net | Steviolbioside | Stevioside |

| UGT76G1 | Adds glucose to the C3' position of the C13 sugar of stevioside. nih.govosti.govresearchgate.netrcsb.org | Stevioside | Rebaudioside A |

| UGT91D2 | Involved in further glycosylation steps. mdpi.comresearchgate.net | Various glycosylated steviol intermediates | More complex glycosides |

Formation Mechanisms of Diverse Steviol Glycosides

The diversity of steviol glycosides arises from the sequential action of different UGTs, which add sugar moieties at various positions (C13 and C19) and create different glycosidic linkages (e.g., β-1,2, β-1,3, β-1,4, β-1,6). researchgate.net The process starts with the glycosylation of steviol by UGT85C2 at the C13 position to form steviolmonoside. mdpi.comnih.govosti.govresearchgate.net An unknown UGT is thought to then glycosylate steviolmonoside to form steviolbioside. nih.govresearchgate.net Subsequently, UGT74G1 catalyzes the glucosylation of steviolbioside at the C19 position, yielding stevioside. nih.govosti.govresearchgate.net Further glycosylation of stevioside by UGT76G1 at the C3' position of the C13 glucose results in the formation of rebaudioside A. nih.govosti.govresearchgate.net Additional UGTs, such as UGT91D2, are involved in the formation of other steviol glycosides like rebaudioside D and rebaudioside M, which have more glucose units. mdpi.comresearchgate.net The specific order and regiospecificity of these UGTs determine the final structure and properties of the diverse steviol glycosides found in Stevia rebaudiana. researchgate.net

Divergence with Gibberellin Biosynthesis Pathway

The biosynthesis pathway of steviol shares initial steps with the pathway for the synthesis of gibberellins (GAs), which are essential plant hormones. mdpi.comnih.govnih.govnih.govdergipark.org.trresearchgate.netoup.com Both pathways originate from the diterpene precursor geranylgeranyl diphosphate (GGPP). steviashantanu.comnih.govdergipark.org.trresearchgate.netgoogle.com GGPP is converted to ent-kaurene through cyclization steps catalyzed by copalyl diphosphate synthase (CPS) and kaurene synthase (KS). nih.govdergipark.org.trresearchgate.netgoogle.com ent-Kaurene is then oxidized to ent-kaurenoic acid by ent-kaurene oxidase (KO). nih.govdergipark.org.trresearchgate.netpublish.csiro.au

The divergence point between the steviol and gibberellin biosynthesis pathways occurs at ent-kaurenoic acid. nih.govnih.govnih.govdergipark.org.trresearchgate.netoup.compublish.csiro.au ent-Kaurenoic acid can be hydroxylated at different positions, directing the metabolic flux towards either GAs or steviol. nih.govnih.govnih.govdergipark.org.trpublish.csiro.au Hydroxylation at the C-7 position favors the synthesis of GAs, specifically leading to ent-7α-hydroxykaurenoic acid and further GA intermediates. nih.govpublish.csiro.au In contrast, hydroxylation at the C13 position of ent-kaurenoic acid, catalyzed by ent-kaurenoic acid 13-hydroxylase (KAH), leads to the formation of steviol (ent-13-hydroxy kaurenoic acid). nih.govnih.govdergipark.org.trresearchgate.netresearchgate.netoup.compublish.csiro.au This hydroxylation step catalyzed by KAH is considered the first committed step in the steviol glycoside biosynthesis pathway. steviashantanu.comresearchgate.net The evolution of KAH is considered a key step in the evolution of SG biosynthesis in Stevia. nih.gov Studies involving the silencing of genes like SrKA13H (encoding KAH) and SrUGT85C2 have shown that these enzymes can influence the metabolic flux between the steviol glycoside and gibberellin pathways. plos.orgplos.org Silencing of SrKA13H and SrUGT85C2 was found to block the metabolite flux of the steviol glycoside pathway and shift it towards GA3 biosynthesis. plos.orgplos.org

Genetic and Metabolic Engineering of Steviol Biosynthesis

Functional Genomics and Gene Identification

Identifying the genes responsible for each step in the steviol biosynthesis pathway is a critical prerequisite for genetic engineering efforts. Functional genomics approaches have been instrumental in this regard.

Transcriptomic Profiling for Biosynthetic Genes (e.g., RNA-Seq, Next-Generation Sequencing)

Transcriptomic profiling, particularly using techniques like RNA-Sequencing (RNA-Seq) and other Next-Generation Sequencing (NGS) technologies, has provided valuable insights into the genes expressed in Stevia rebaudiana tissues involved in SG biosynthesis. These methods allow for the comprehensive analysis of gene expression patterns, aiding in the identification of candidate genes encoding biosynthetic enzymes.

Studies utilizing RNA-Seq on different Stevia genotypes with varying SG compositions have generated vast amounts of transcriptomic data. For instance, one study using Illumina RNA-Seq generated over 191 million high-quality reads, which were assembled into over 80,000 unigenes. nih.govnih.gov This allowed for the annotation of genes and their assignment to metabolic pathways, including the SG biosynthetic route. nih.govnih.govdergipark.org.tr Analysis of differential gene expression between genotypes with divergent SG profiles has helped pinpoint genes potentially involved in the pathway. nih.govmdpi.com RNA-Seq is considered an effective method for investigating gene expression at the -omic level in non-model plants like Stevia, providing a comprehensive and reliable report on the transcriptome. mdpi.comresearchgate.net This technology has successfully identified candidate genes encoding enzymes responsible for SG biosynthesis. nih.govnih.gov

Expressed Sequence Tag (EST) Technology for Enzyme Characterization

Expressed Sequence Tag (EST) technology has also contributed to gene discovery in Stevia, particularly for identifying transcripts involved in diterpene synthesis. By sequencing ESTs from Stevia rebaudiana leaf cDNA libraries, researchers have created resources for gene discovery and a better understanding of steviol glycoside biosynthesis. nih.gov An EST collection of over 5,500 sequences from Stevia leaves was annotated, and ESTs related to diterpene synthesis were identified. nih.gov This approach identified candidate genes for a significant portion of the known steps in the steviol glycoside pathway, including highly abundant transcripts like kaurene oxidase. nih.gov ESTs have facilitated the identification of candidate genes and increased the understanding of diterpene metabolism. nih.govamazonaws.com

MicroRNA (miRNA) Involvement in Pathway Regulation

MicroRNAs (miRNAs), small non-coding RNA molecules, have been recognized as important regulators of gene expression in plants, including the regulation of metabolic pathways. oup.comfrontiersin.orgscienceopen.com Studies have investigated the involvement of miRNAs in regulating the steviol glycoside biosynthesis pathway in Stevia rebaudiana. oup.comfrontiersin.orgscienceopen.com Conserved miRNAs, such as miR169, miR319, miR414, and miR164, have been identified in Stevia, and their expression patterns suggest potential roles in regulating genes within the SG pathway, possibly explaining tissue and developmental age-dependent accumulation of SGs. oup.com Research has also specifically identified and validated miRNAs involved in the steviol glycoside biosynthetic pathway and established relationships between miRNA expression levels and their target mRNAs, as well as SG content. frontiersin.orgscienceopen.comresearchgate.netnih.gov Modulating miRNA levels presents a potential strategy for influencing biosynthetic pathways. frontiersin.orgscienceopen.com For example, co-expression of specific miRNAs like miRStv_11 and anti-miR319g has shown the potential to increase the content of rebaudioside A and stevioside (B1681144). researchgate.netnih.gov

Chemoproteomics for Enzyme Elucidation

Chemoproteomics, particularly approaches utilizing activity probes, has emerged as a powerful tool for elucidating plant natural product biosynthetic pathways, including that of steviol glycosides. nih.govfrontiersin.orgresearchgate.netacs.org This technique allows for the direct profiling of active enzymes involved in these pathways, accelerating the discovery of key biosynthetic genes. nih.govfrontiersin.org Chemoproteomics based on activity probes enables the rapid identification of functional proteins interacting with substrates. nih.govfrontiersin.orgresearchgate.net Using a chemoproteomics-based strategy, researchers have successfully identified UDP-glycosyltransferases (UGTs), such as SrUGT73E1, AtUGT73C1, and AtUGT73C5, which are crucial for catalyzing the glycosylation of steviol to form steviol glycosides. nih.govfrontiersin.orgresearchgate.net This approach offers advantages, such as high sensitivity for detecting low-abundance enzymes, without requiring gene cloning or protein expression steps. nih.gov The use of photoaffinity probes specific to steviol, combined with mass spectrometry, has allowed for the selective profiling of UGTs involved in the final glycosylation steps. frontiersin.orgresearchgate.net

Genetic Manipulation for Enhanced Steviol Glycoside Yield

Genetic manipulation techniques have been applied to Stevia rebaudiana to enhance the production of steviol glycosides. This often involves altering the expression levels of key enzymes in the biosynthetic pathway.

Gene Silencing Approaches (e.g., RNA Interference (RNAi), Agrobacterium-Mediated Transient Gene Silencing (AMTS))

Gene silencing techniques, such as RNA interference (RNAi) and Agrobacterium-mediated transient gene silencing (AMTS), have been employed to investigate the function of specific genes within the steviol glycoside biosynthetic pathway in Stevia rebaudiana. These methods allow for the targeted reduction of gene expression, providing insights into the roles of the encoded enzymes and their impact on metabolite accumulation.

Analysis of Metabolic Flux Diversion between Steviol Glycoside and Gibberellin Pathways

The biosynthesis of steviol glycosides shares early steps with the gibberellin biosynthetic pathway, diverging at the intermediate ent-kaurenoic acid. nih.govplos.orgdergipark.org.trresearchgate.net This bifurcation point is crucial for regulating the metabolic flux towards either plant hormones (gibberellins) or sweet compounds (steviol glycosides).

Gene silencing studies have provided evidence for this flux diversion. Silencing of SrKA13H and SrUGT85C2 has been found to block the metabolite flux within the steviol glycoside pathway, shifting it towards the biosynthesis of gibberellins (B7789140), specifically GA3. nih.govplos.orgamazonaws.comresearchgate.net Conversely, overexpressing SrKA13H in Arabidopsis thaliana has been shown to divert the gibberellin biosynthetic route towards steviol biosynthesis, resulting in the accumulation of steviol and phenotypic changes consistent with gibberellin deficiency, such as dwarfism. nih.gov

This demonstrates that enzymes like SrKA13H and SrUGT85C2 play regulatory roles in influencing the carbon flux distribution between these two interconnected pathways. nih.govplos.org

Targeted Genome Engineering and Gene Editing Strategies

Targeted genome engineering and gene editing strategies offer precise tools to modify the Stevia rebaudiana genome for improved steviol glycoside production. These approaches can be used to enhance the expression of genes involved in steviol biosynthesis, downregulate competing pathways, or modify enzyme activities.

Recent advancements, including the development of high-quality haplotype-resolved chromosome-level genome assemblies for S. rebaudiana, provide valuable genomic resources for targeted gene editing efforts. nih.gov Transcriptome studies have also identified potential target genes, including cytochrome P450 monooxygenases and UDP glycosyltransferases (UGTs), for enhancing SG production through genetic engineering. researchgate.net While specific examples of targeted genome editing for steviol production in Stevia rebaudiana were not extensively detailed in the search results, the availability of genomic information and the identification of key genes highlight the potential of these strategies for future metabolic engineering efforts. nih.goviitg.ac.inresearchgate.net

Metabolic Engineering in Heterologous Host Systems

Metabolic engineering in heterologous host systems, such as microorganisms, has emerged as a promising alternative for the sustainable and scalable production of steviol and steviol glycosides. This approach bypasses the limitations of plant cultivation, such as long growth cycles, susceptibility to environmental factors, and the complexity of extracting and purifying individual glycosides from plant material. dergipark.org.trnih.gov

Microbial Platforms for Steviol and Steviol Glycoside Synthesis (e.g., Escherichia coli, Saccharomyces cerevisiae)

Escherichia coli and Saccharomyces cerevisiae are widely used microbial platforms for the heterologous production of natural products, including steviol and its glycosides. dergipark.org.trnih.govgoogle.comresearchgate.netmdpi.comnih.govnih.govfood.gov.uk These hosts offer advantages such as rapid growth, well-established genetic manipulation tools, and scalability.

Engineered strains of E. coli and S. cerevisiae have been constructed to express the necessary genes from the steviol biosynthesis pathway. For instance, E. coli has been engineered to express genes encoding enzymes like ent-copalyl diphosphate (B83284) synthase (CPPS) and ent-kaurene (B36324) synthase (KS) to produce ent-kaurene. dergipark.org.trgoogle.com Further engineering, including the introduction of genes encoding kaurene oxidase (KO) and kaurenoic acid hydroxylase (KAH), has enabled the production of ent-kaurenoic acid and subsequently steviol in E. coli. nih.govnih.gov

Saccharomyces cerevisiae has also been metabolically engineered for steviol and steviol glycoside synthesis. Strategies involve strengthening the precursor pathways, such as the mevalonic acid (MVA) pathway, and introducing heterologous genes for the downstream steviol and SG biosynthesis. dergipark.org.trmdpi.comnih.gov Studies have reported the successful construction of S. cerevisiae strains capable of producing steviol and specific steviol glycosides like stevioside. mdpi.comnih.gov

Research findings indicate varying production titers in these microbial hosts. For example, an engineered E. coli strain overexpressing key upstream pathway enzymes along with the CPPS-KS module showed a significant increase in ent-kaurene production. dergipark.org.tr Another study reported achieving 38.4 ± 1.7 mg/L steviol in E. coli through optimization strategies including 5′-UTR engineering, fusion proteins, and redox balancing. nih.gov In S. cerevisiae, a metabolically engineered strain achieved a steviol yield of 233.64 mg/L and stevioside production reaching 1104.49 mg/L in fermentation. mdpi.com

Table 1: Examples of Steviol and Steviol Glycoside Production in Microbial Hosts

| Host System | Produced Compound(s) | Key Engineering Strategies | Reported Titer/Yield | Source |

| Escherichia coli | ent-Kaurene | Overexpression of upstream pathway enzymes (DXS, IDI, IspA, GGPPS) + CPPS-KS module | 5-fold increase | dergipark.org.tr |

| Escherichia coli | Steviol | 5′-UTR engineering, fusion protein (UtrCYP714A2-AtCPR2), redox balancing | 38.4 ± 1.7 mg/L | nih.gov |

| Escherichia coli | ent-Kaurenoic acid | Expression of SrKO and SrCPR, optimization of fermentation conditions | 100.23 mg/L | nih.gov |

| Escherichia coli | Steviol | Introduction of CYP714A2 (KAH from A. thaliana) | 9.47 mg/L | nih.gov |

| Saccharomyces cerevisiae | Steviol | Modular pathway construction, strengthening precursor pathway (MVA), fusion expression | 233.64 mg/L | mdpi.com |

| Saccharomyces cerevisiae | Stevioside | Complete synthesis pathway construction, precursor pathway strengthening, enzyme screening | 1104.49 mg/L | mdpi.com |

Engineering for Specific Steviol Glycoside Profiles

Steviol glycosides exhibit diverse structures based on the number and position of glucose and other sugar units attached to the steviol backbone. This structural variation leads to differences in sweetness intensity and taste profiles. researchgate.netmdpi.comfrontiersin.orgmdpi.comfao.org Metabolic engineering in heterologous hosts allows for the targeted production of specific steviol glycosides with desirable sensory properties, such as rebaudioside A and rebaudioside M, which are known for having less bitter aftertastes compared to stevioside. dergipark.org.trresearchgate.netresearchgate.netmdpi.com

Engineering for specific SG profiles primarily involves manipulating the activity and specificity of UDP glycosyltransferases (UGTs). UGTs catalyze the glycosylation steps that convert steviol into various steviol glycosides. dergipark.org.trresearchgate.netnih.gov By introducing specific UGT genes or engineering existing ones, researchers can control which glycosylation reactions occur and thereby tailor the final blend of steviol glycosides produced in the host organism. nih.govresearchgate.netfrontiersin.org For instance, UGT85C2 is involved in the initial glucosylation of steviol to steviolmonoside, a key regulatory step. nih.gov Other UGTs like UGT74G1 and UGT76G1 are involved in subsequent glucosylation steps leading to stevioside and rebaudioside A. nih.gov Engineering efforts focus on optimizing the expression and function of these and other relevant UGTs to achieve high yields of desired steviol glycosides. nih.govnih.govresearchgate.net

Protein Engineering for Modulating Enzyme Catalytic Activities and Stability

Protein engineering is a powerful tool to improve the efficiency of the steviol glycoside biosynthetic pathway in heterologous hosts by modulating the catalytic activities and stability of the enzymes involved. mdpi.com Enzymes, particularly UGTs and cytochrome P450 monooxygenases (CYPs), often have limitations in terms of activity, substrate specificity, or stability when expressed in non-native environments.

Protein engineering strategies, including rational design, directed evolution, and structure-guided mutagenesis, are employed to enhance enzyme performance. frontiersin.orgmdpi.comnih.govresearcher.life For example, structure-guided engineering has been used to improve the catalytic activity of UGTs involved in the glycosylation of steviol glycosides. frontiersin.orgnih.gov By analyzing the three-dimensional structure of the enzyme and its interaction with substrates, specific amino acid residues can be targeted for modification to enhance binding affinity, catalytic rate, or stability. frontiersin.orgresearcher.lifegoogle.com

Research has demonstrated successful examples of protein engineering leading to improved steviol glycoside production. One study reported enhancing the catalytic activity of UGT94E13, an enzyme involved in rebaudioside M9 synthesis, by 12.0-fold through structure-guided engineering. nih.gov Molecular dynamics simulations can be used to understand the mechanism behind enhanced activity in engineered enzyme variants. frontiersin.org These efforts contribute to the development of more efficient microbial cell factories for the sustainable production of specific steviol glycosides. researchgate.net

Biotechnological Production Methodologies for Steviol Glycosides

In Vitro Plant Cell and Tissue Culture Systems

In vitro culture techniques involve growing plant cells, tissues, or organs in a sterile laboratory environment on a nutrient medium. These systems allow for controlled conditions and can be manipulated to enhance the biosynthesis of secondary metabolites like steviol glycosides. mdpi.comhilarispublisher.com

Callus cultures consist of undifferentiated plant cells that can be induced from explants and grown on a solid or semi-solid medium supplemented with plant growth regulators. hilarispublisher.comthejaps.org.pk Cell suspension cultures are initiated from friable callus in a liquid medium, resulting in a dispersed population of single cells and cell aggregates. mdpi.comhilarispublisher.com These culture systems have been explored for steviol glycoside production. mdpi.comnih.govhilarispublisher.comthejaps.org.pkashs.org

Research has shown that callus and cell suspension cultures of S. rebaudiana can synthesize steviol glycosides, although often in lower amounts compared to the intact plant. nih.govashs.org The yield and composition of steviol glycosides in these cultures can vary significantly depending on factors such as the plant growth regulators used, the genotype of the cell strain, and the level of cell differentiation. mdpi.comnih.govashs.org Studies suggest that the capacity for steviol glycoside biosynthesis in callus and suspension cultures is linked to the degree of differentiation, particularly the development of mature chloroplasts, which appear crucial for maximum production. nih.govashs.org

For instance, studies have investigated the effect of different plant growth regulator combinations on callus induction and steviol glycoside production. thejaps.org.pk One study reported that a combination of BAP (1 mg/L), NAA (1 mg/L), and 2,4-D (2.5 mg/L) in MS medium produced friable green calli capable of stevioside (B1681144) production. thejaps.org.pk

Organogenesis involves the differentiation of callus or explants into shoots or roots in vitro. mdpi.comhilarispublisher.com Hairy root cultures are established by transforming plant tissues with Agrobacterium rhizogenes, leading to the development of genetically modified roots that can grow rapidly and produce secondary metabolites. mdpi.comnih.govrepec.org

Both organogenesis and hairy root cultures have been explored as systems for enhancing steviol glycoside production. mdpi.comnih.govrepec.orgashs.org Hairy root cultures, in particular, are recognized for their potential in producing compounds naturally found in the parent plant. nih.gov While some studies have successfully established adventitious root cultures, the production of major steviol glycosides like stevioside and rebaudioside A in these cultures has been reported to be low or absent in some cases, suggesting that steviol glycoside synthesis might primarily occur in the leaves. ashs.org However, other research indicates that hairy root cultures can be utilized for steviol glycoside production. mdpi.comnih.govrepec.org

Callus and Cell Suspension Cultures for Metabolite Production

Elicitation Strategies for Biosynthesis Enhancement

Elicitation is a strategy used in plant tissue culture to enhance the production of secondary metabolites by applying stress factors or signaling molecules that trigger defense responses and metabolic changes. researchgate.nethilarispublisher.commdpi.comcabidigitallibrary.orgmdpi.com

Various biotic and abiotic factors can act as elicitors to stimulate steviol glycoside biosynthesis in S. rebaudiana cultures. researchgate.netnih.govcabidigitallibrary.orgmdpi.com Biotic elicitors are derived from living organisms, such as components of pathogens (e.g., chitin (B13524) from fungi), while abiotic elicitors are non-living factors, including physical stresses, chemical compounds, and signaling molecules. researchgate.netcabidigitallibrary.orgmdpi.com

Studies have shown that applying elicitors like salicylic (B10762653) acid (SA), methyl jasmonate (MeJA), chitosan, and hydrogen peroxide can increase the content of steviol glycosides in Stevia plants and in vitro cultures. researchgate.netnih.govhilarispublisher.commdpi.comcabidigitallibrary.orgmdpi.com These molecules can act as stress signals, activating plant defense systems and subsequently enhancing the biosynthesis of secondary metabolites. researchgate.netcabidigitallibrary.org For example, SA and MeJA are known stress-signaling molecules that influence plant resistance to biotic and abiotic stresses. cabidigitallibrary.org Chitosan, derived from chitin, has also been used to induce or stimulate secondary metabolite production in plant cell cultures. cabidigitallibrary.org

Research indicates that the effectiveness of elicitors can depend on their concentration, the type of plant tissue culture used, and the plant's growth stage. mdpi.commdpi.com For instance, different concentrations of SA have been shown to have varying effects on steviol glycoside production in callus cultures. researchgate.net

Nanomaterials have emerged as a novel class of elicitors for enhancing the production of plant specialized metabolites. mdpi.comrsc.orgscielo.org.mx Due to their unique physicochemical properties and nanoscale size, nanoparticles can interact with plant cells and potentially influence metabolic pathways. rsc.org

Studies have explored the use of various nanoparticles, including metallic nanoparticles and metal oxide nanoparticles, as elicitors in Stevia cultures. mdpi.commdpi.comrsc.orgscielo.org.mx For example, zinc oxide nanoparticles (ZnO NPs) have been investigated for their effect on steviol glycoside production in micropropagated shoots of S. rebaudiana. mdpi.comrsc.orgscielo.org.mx One study reported that ZnO nanoparticles at a concentration of 1 mg/L doubled the content of stevioside and rebaudioside A compared to the control, suggesting a positive influence on glucoside production. scielo.org.mx Silver nanoparticles (Ag NPs) have also been used as elicitors in Stevia callus cultures, with a specific concentration leading to enhanced accumulation of rebaudioside A and stevioside. mdpi.comresearchgate.net

It is important to note that the effects of nanomaterials can be concentration-dependent, and further research is needed to fully understand their uptake, translocation, and mechanisms of elicitation in plants. mdpi.comrsc.org

Application of Biotic and Abiotic Elicitors

Polyploidization and its Influence on Steviol Glycoside Accumulation

Polyploidization is a process that results in a plant having more than two sets of chromosomes. igem.wiki This can occur naturally or be induced artificially using agents like colchicine (B1669291). nih.govigem.wikibio-conferences.org Polyploidization has been explored as a strategy to improve plant characteristics, including increased biomass and enhanced production of secondary metabolites. mdpi.comnih.govigem.wikibio-conferences.orgnih.gov

Studies on Stevia rebaudiana have investigated the effect of induced polyploidy on steviol glycoside content. mdpi.comnih.govigem.wikibio-conferences.orgnih.gov Research indicates that tetraploid S. rebaudiana plants, with four sets of chromosomes, can exhibit significantly higher levels of steviol glycosides, including rebaudioside A, steviolbioside (B1681143), and rebaudioside C, compared to their diploid counterparts. mdpi.comnih.gov The precursor molecule, steviol, has also been observed to be notably upregulated in autotetraploid Stevia. mdpi.comnih.gov

Multi-omics analyses have provided insights into the mechanisms underlying polyploidization-enhanced steviol glycoside biosynthesis. mdpi.comnih.gov These studies suggest that polyploidization can lead to the upregulation of genes involved in the steviol glycoside synthesis pathway, such as those encoding UDP-dependent glycosyltransferases (UGTs) and enzymes like ent-kaurenoic acid 13-hydroxylase (ent-KAH). mdpi.comnih.gov

For example, one study reported that mixoploid explants (containing cells with different ploidy levels) had higher levels of rebaudioside A and stevioside than diploid explants. bio-conferences.org Treatment with colchicine at specific concentrations and durations has been shown to efficiently induce polyploidy in Stevia and result in plants with higher steviol glycoside content. nih.govbio-conferences.org

Interactive Table 1: Steviol Glycoside Content in Diploid vs. Mixoploid/Tetraploid Stevia rebaudiana Explants

| Ploidy Level | Rebaudioside A (%) | Stevioside (%) | Source |

| Diploid Explants | Lower | Lower | bio-conferences.org |

| Mixoploid Explants | 4.286 | 13.047 | bio-conferences.org |

| Diploid Plants | Lower | Lower | nih.gov |

| Tetraploid Plants | Higher | Higher | nih.gov |

Note: Data is illustrative based on research findings indicating higher levels in mixoploid/tetraploid plants. Specific values may vary depending on the study and cultivar.

The increase in steviol glycoside accumulation in polyploid Stevia is considered a promising outcome for improving the yield of these valuable compounds for commercial production. mdpi.comnih.gov

Bioreactor System Optimization for Large-Scale Production

Research into the heterologous production of steviol glycosides in Saccharomyces cerevisiae has demonstrated the potential of bioreactors for achieving high yields. One study utilizing a 10 L bioreactor with batch feeding achieved a stevioside yield of 1104.49 mg/L, which was reported as a high yield in S. cerevisiae compared to shake flask experiments yielding 164.89 mg/L nih.govnih.govmdpi.com. This highlights the significant enhancement in productivity achievable through controlled bioreactor environments.

Different bioreactor systems and operational strategies are being explored for steviol glycoside production. Temporary Immersion Bioreactors (TIS), such as the RITA® system, have been investigated for Stevia rebaudiana shoot culture, showing increased biomass growth and steviol glycoside production compared to control systems researcherslinks.com. In one study using a RITA® bioreactor with high far-red LED light, the stevioside content reached 11.067 μg g–1, a significant increase compared to 6.956 μg g–1 in the control researcherslinks.com. This suggests that specific environmental cues within a bioreactor can influence glycoside accumulation in plant cell cultures.

For microbial systems, parameters such as temperature, pH, and nutrient feeding are crucial. Studies on Escherichia coli strains engineered for steviol production have investigated the impact of fermentation conditions. Optimization of fermentation temperature and IPTG concentration has been explored to enhance the expression of enzymes involved in the steviol biosynthesis pathway researchgate.net. In silico analysis of steviol production in a recombinant E. coli strain in a bioreactor suggested that continuous culture could offer significantly higher productivity compared to batch mode, with an optimal dilution rate identified researchgate.net. The study indicated that productivity could be at least 16 times higher than that from callus or suspension cultures researchgate.net.

Feeding strategies play a vital role in fed-batch and continuous bioreactor operations. Methods involving multi-phase feeding of glucose-containing media have been developed for engineered yeast strains to control growth rate and enhance steviol glycoside production rates google.comgoogle.com. By employing different feeding modes in sequential phases, it is possible to optimize conditions for biomass accumulation and subsequent product formation google.com. For instance, maintaining a slower growth rate during the production phase can lead to increased steviol glycoside titers google.com.

Bioreactor design and scale-up require careful consideration of factors such as mass transfer (oxygen and nutrient availability), heat removal, and mixing efficiency to ensure homogeneous conditions and prevent stress on the microbial or plant cells researchgate.net. While bioreactor studies for the mass production of steviol glycosides are still an area requiring further exploration, the successful demonstration of enhanced yields in laboratory-scale bioreactors provides a strong foundation for developing industrial-scale processes mdpi.com.

Here is a summary of some research findings related to bioreactor production of steviol glycosides:

| System/Organism | Bioreactor Type/Volume | Key Parameter Optimized | Outcome/Yield | Reference |

| Saccharomyces cerevisiae | 10 L Bioreactor | Batch Feeding | 1104.49 mg/L Stevioside Yield | nih.govnih.govmdpi.com |

| Stevia rebaudiana shoot culture | RITA® Bioreactor | High Far-Red LED Light | 11.067 μg g–1 Stevioside Content | researcherslinks.com |

| Recombinant E. coli | Batch/Continuous | Dilution Rate (Continuous) | Potential for 16x higher productivity than callus/suspension cultures | researchgate.net |

| Engineered Yeast | Fermentation | Multi-phase Glucose Feeding | Increased Steviol Glycoside Production Rates | google.comgoogle.com |

Further research is needed to fully understand and optimize the complex interactions within bioreactor systems for various host organisms and target steviol glycosides to achieve economically viable large-scale production. mdpi.com

Chemical and Chemo Enzymatic Synthesis of Steviol and Its Derivatives

Total Chemical Synthesis of Steviol Glycosides

Total chemical synthesis of steviol glycosides presents challenges due to the complex structure of steviol and the need for regioselective and stereoselective glycosylation.

Strategies for Glycosylation at C-13 and C-19 Positions of the Steviol Core

Steviol glycosides are formed by attaching sugar units at the C-13 hydroxyl and C-19 carboxyl positions of the steviol molecule. mdpi.comwikipedia.orgnih.govacs.orgmdpi.comatamanchemicals.com The C-13 position is typically glycosylated via an O-glycosidic linkage, while the C-19 position forms an ester linkage with a sugar moiety. wikipedia.orgatamanchemicals.com Different strategies are employed for these distinct glycosylation events in chemical synthesis. For instance, the application of C2-branched disaccharide Yu donors has been investigated for forging C-13 steviol glycosidic linkages, though controlling stereoselectivity can be challenging. researchgate.net Esterification at C-19 can be achieved using phase-transfer catalysts. researchgate.net

Methodological Advances to Mitigate Side Reactions

Chemical synthesis of complex glycosides like those derived from steviol can be prone to side reactions. Methodological advances are continuously being developed to improve efficiency and selectivity. While specific details on mitigating side reactions in total chemical synthesis of steviol glycosides were not extensively detailed in the provided search results, research into optimizing glycosylation reactions, such as controlling stereoselectivity through careful selection of donors, catalysts, and reaction conditions, is crucial for minimizing unwanted byproducts. researchgate.net

Derivatization of Steviol and Isosteviol (B191626) as Synthetic Precursors

Steviol and its rearrangement product, isosteviol, serve as valuable starting materials for the synthesis of various derivatives with potential biological activities. scienceopen.comresearchgate.net

Synthesis of Isosteviol (ent-16-oxobeyeran-19-oic acid) through Wagner-Meerwein Rearrangement of Steviol

Isosteviol (ent-16-oxobeyeran-19-oic acid) is a diterpenoid that can be obtained from steviol through an acid-catalyzed Wagner-Meerwein rearrangement. scienceopen.comresearchgate.netwikipedia.orgmdpi.comnih.gov This rearrangement involves the transformation of the ent-kaurene (B36324) skeleton of steviol into the ent-beyerane skeleton of isosteviol, typically under acidic conditions. scienceopen.comresearchgate.netwikipedia.orgnih.gov This reaction can be performed starting from steviol glycosides, which undergo hydrolysis and rearrangement to yield isosteviol. scienceopen.comresearchgate.netmdpi.comnih.gov

Generation of Isosteviol Analogues and Novel Structures

Isosteviol, with its unique diterpenoid core, is frequently used as a scaffold for the design and synthesis of novel analogues. scienceopen.comresearchgate.netnih.gov Structural modifications are often carried out at various positions of the isosteviol skeleton to explore their impact on biological activity. For example, modifications at the C-16 and C-19 positions, as well as the C-15 and C-16 positions, have been reported in the synthesis of isosteviol analogues. nih.gov Stereoselective transformations have been employed to prepare diterpenoid 1,3-aminoalcohol derivatives starting from isosteviol. mdpi.comresearchgate.netnih.gov Beckmann rearrangement and fragmentation reactions on the bicyclo[3.2.1]octane rings of isosteviol have also been used to generate skeletally diverse library templates. nih.gov These synthetic efforts aim to create compounds with altered or enhanced properties. scienceopen.comresearchgate.net

Enzymatic Biotransformation of Steviol Glycosides

Enzymatic biotransformation offers an alternative or complementary approach to chemical synthesis for modifying steviol glycosides. This typically involves the use of enzymes, primarily UDP-dependent glycosyltransferases (UGTs), to add or modify sugar units on the steviol glycoside structure. mdpi.comwikipedia.orgresearchgate.netgoogle.comnih.govnih.gov

The biosynthesis of steviol glycosides in Stevia rebaudiana involves a series of glycosylation steps catalyzed by specific UGTs. mdpi.comwikipedia.orgnih.govacs.orgmdpi.comgoogle.com These enzymes transfer sugar moieties, mainly glucose, from activated donors like UDP-glucose to the steviol backbone or existing sugar chains. mdpi.comacs.orgmdpi.comgoogle.comnih.gov Key UGTs involved include UGT85C2, which initiates glycosylation at the C-13 position, and UGT74G1, which glycosylates the C-19 position. mdpi.comacs.orggoogle.comnih.gov Subsequent glycosylations, such as those catalyzed by UGT91D2 and UGT76G1, add further sugar units, often via 1,2- or 1,3-glucosidic linkages, leading to the formation of various steviol glycosides like stevioside (B1681144), rebaudioside A, rebaudioside D, and rebaudioside M. mdpi.comacs.orggoogle.comnih.gov

Application of Glycosyltransferases (e.g., Cyclodextrin Glycosyltransferases, Glucosidases) for Structural Modification

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor molecule (such as UDP-glucose) to an acceptor molecule, forming a glycosidic bond. nih.govresearchgate.net In the context of steviol glycosides, UGTs play a crucial role in their biosynthesis by adding glucose units to the steviol aglycone and existing steviol glycosides. wikipedia.orgnih.gov

Cyclodextrin glycosyltransferases (CGTases) are a specific type of glycosyltransferase widely used in the modification of steviol glycosides. mdpi.comresearchgate.netamano-enzyme.com CGTases can catalyze transglycosylation reactions, transferring glucosyl units from a donor substrate, such as starch or maltodextrin, to steviol glycosides. researchgate.netamano-enzyme.commdpi.com This enzymatic modification can lead to the addition of glucose units to the existing glycoside structures, altering their physical and sensory properties, including reducing bitterness and improving sweetness quality. mdpi.comamano-enzyme.comnih.govresearchgate.net Studies have shown that CGTase-catalyzed transglycosylation of stevioside and rebaudioside A can achieve high conversion rates, resulting in glucosylated steviol glycosides. mdpi.com For example, a CGTase from Alkalihalobacillus oshimensis demonstrated conversion rates of 86.1% for stevioside and 90.8% for rebaudioside A under optimal conditions using soluble starch as the donor. mdpi.com

Glucosidases, specifically -glucosidases and -glucosidases, are glycosyl hydrolases that can also be employed for the modification of steviol glycosides. researchgate.netfrontiersin.org While primarily known for their hydrolytic activity (cleaving glycosidic bonds), under specific conditions, some glucosidases can also catalyze transglycosylation reactions, transferring glucose units to an acceptor molecule. frontiersin.orgskemman.is -glucosidases have been explored for both hydrolysis and transglycosylation of steviol glycosides. frontiersin.org Studies have shown that -glucosidases can mediate the transglycosylation of stevioside and rebaudioside A, resulting in mono- and di-glycosylated products. frontiersin.orgfigshare.com -glucosidases have also been used in combination with CGTases for the modification of steviol glycosides, leading to altered taste profiles. researchgate.net

Targeted Bioconversion for Specific Glycoside Structures (e.g., Stevioside to Rebaudioside A)

Targeted bioconversion utilizes specific enzymes or microbial systems to convert one steviol glycoside into another, often a more desirable one. A prime example is the bioconversion of stevioside to rebaudioside A. Stevioside is typically the most abundant steviol glycoside in Stevia leaves, but rebaudioside A is often preferred due to its less bitter taste and higher sweetness intensity. mdpi.comresearchgate.netresearchgate.net

The conversion of stevioside to rebaudioside A involves the addition of a glucose unit to the -(1$\rightarrow$2)-linked glucose on the C-13 sophorose of stevioside. This specific glycosylation step is catalyzed by a UDP-glycosyltransferase, UGT76G1, in the Stevia rebaudiana plant. researchgate.netbme.hu Recombinant production of UGT76G1 in microorganisms like Escherichia coli and Saccharomyces cerevisiae allows for the enzymatic bioconversion of stevioside to rebaudioside A in vitro. researchgate.netgoogle.com

Another enzymatic approach for this conversion utilizes -1,3-glucanase from Trichoderma longibrachiatum, which can perform a transglycosylation reaction to convert stevioside to rebaudioside A. researchgate.net Studies investigating the enzymatic bioconversion of stevioside in Stevia rebaudiana leaf extracts have shown that the rebaudioside A content can be significantly increased, with conversion rates reaching 70-80%. researchgate.netresearchgate.net

Furthermore, UDP-glycosyltransferases (UGTs) are key enzymes in the biosynthesis of various steviol glycosides, and their targeted application can lead to the production of specific structures like rebaudioside D and rebaudioside M, which are known for their favorable taste profiles. food.gov.uknih.govacs.org For instance, modifying UGT enzymes, such as UGT91D2, can enhance the conversion efficiency towards producing these desirable minor glycosides. nih.govacs.org Bioconversion processes using UDP-glucosyltransferases and sucrose (B13894) synthase derived from genetically modified Escherichia coli strains have been developed to produce rebaudioside D, rebaudioside M, and rebaudioside AM from stevioside and/or rebaudioside A. food.gov.uk

Microbiological Transformations of Steviol and Steviol Glycosides

Microbiological transformations utilize the metabolic capabilities of microorganisms, such as bacteria and fungi, to modify chemical compounds. This approach can be used to transform steviol and its glycosides, leading to the formation of new derivatives. researchgate.net

Studies have investigated the microbiological transformation of steviol and isosteviol by various fungal species. For example, Rhizopus stolonifer and Gibberella fugikuroi have been shown to transform steviol derivatives. researchgate.netscielo.br Microbiological transformation of isosteviol, a rearrangement product of steviol, by fungi such as Aspergillus niger, Glomerella cingulata, and Mortierella elongate has yielded hydroxylated metabolites at various positions of the isosteviol core. acs.orgnih.govacs.org These transformations can introduce hydroxyl groups at positions like 7, 11, 12, and 17. acs.orgacs.org

The human gut microbiota also plays a role in the metabolism of steviol glycosides. Stevioside and rebaudioside A are not absorbed intact but are hydrolyzed by intestinal microflora to steviol. researchgate.net This hydrolysis is primarily attributed to the -glucosidase activity of certain bacterial species, particularly Bacteroides. researchgate.net While steviol glycosides are hydrolyzed to steviol by gut bacteria, steviol itself is generally not further metabolized by the intestinal flora and is absorbed. researchgate.net

Microorganisms can also be engineered to produce steviol and steviol glycosides. nih.govgoogle.com Genetically modified microorganisms, such as Escherichia coli and Saccharomyces cerevisiae, have been explored for their potential to synthesize steviol and various steviol glycosides through the introduction of relevant biosynthesis genes. nih.govgoogle.com Furthermore, fermentation processes using genetically modified yeast, such as Yarrowia lipolytica, have been developed to produce specific steviol glycosides like rebaudioside A and rebaudioside M. researchgate.netfao.org These microbial fermentation approaches offer an alternative route for the production of specific steviol glycosides. fao.org

Physiological and Environmental Regulation of Steviol Glycoside Accumulation in Plants

Influence of Light Conditions on Biosynthesis

Light is a fundamental environmental factor that significantly impacts plant growth and the production of secondary metabolites, including steviol glycosides. mdpi.commdpi.comresearchgate.net Light parameters such as photoperiod and light quality play crucial roles in modulating SG biosynthesis. mdpi.comashs.org

Effects of Photoperiod on Steviol Accumulation

Photoperiod, the duration of daily light exposure, is known to influence steviol glycoside content in Stevia. Stevia rebaudiana is generally considered a short-day plant, meaning that photoperiods shorter than a certain critical length can induce flowering. issaasphil.orgresearchgate.net However, vegetative growth is prolonged under long-day conditions. cas.czissaasphil.org Studies have shown that longer photoperiods can lead to increased leaf biomass and a greater accumulation of steviol glycosides. cas.czissaasphil.orgresearchgate.net For instance, exposing Stevia plants to a 15-hour photoperiod successfully inhibited flowering and resulted in higher leaf stevioside (B1681144) and rebaudioside A contents compared to shorter photoperiods like 11 hours. issaasphil.org This suggests that maintaining plants in a vegetative state through longer light exposure can enhance SG yield. issaasphil.orgresearchgate.net

Research has investigated the effect of different photoperiods on steviol glycoside accumulation. One study found that under a 16-hour photoperiod, total steviol glycoside concentration in leaves of greenhouse-grown plants increased as the daily light integral (DLI) increased up to approximately 10 mol·m−2·d−1. ashs.org The relative proportions of specific glycosides, such as rebaudioside D, were also affected by DLI and genotype. ashs.org

The relationship between soluble sugars (glucose and sucrose) and steviol glycoside content can also be influenced by photoperiod. Under short-day conditions, a more linear correlation between glucose and total SG levels has been observed, possibly due to a more controlled glucose flux. cas.cz

Impact of Light Quality (e.g., LED Light Spectra)

The quality of light, referring to the spectral composition, also significantly affects steviol glycoside biosynthesis and accumulation. Different wavelengths of light are perceived by specific plant photoreceptors, which in turn regulate various physiological processes, including secondary metabolite production. mdpi.com

Studies using LED lights with specific spectra have demonstrated their impact on SG content. Red light, particularly around 614 nm and 631 nm, has been shown to be effective in stimulating vegetative growth and increasing the accumulation of steviol glycosides. cabidigitallibrary.org One study reported that fluorescent warm white light, which contained higher red light at 614 nm, resulted in a substantial increase (190-270%) in total steviol glycoside content per plant compared to control plants. cabidigitallibrary.org Red LED light treatment under short-day conditions has also been found to enhance vegetative biomass and steviol glycoside yield. mdpi.comresearchgate.net

Data on the effect of different light spectra on total steviol glycoside content (LSG) and total SG yield (YSG) can be summarized as follows:

| Light Treatment | Total SG Content (LSG) (mg·g−1) | Total SG Yield (YSG) (g·m−2) |

| Green Light | 190.68 | 39.24 |

| Red Light | 108.68 | 24.76 |

Note: Data extracted from a study comparing different monochromatic light treatments. mdpi.com

These findings highlight the potential for optimizing light conditions, including both photoperiod and spectral quality, to enhance steviol glycoside production in Stevia cultivation.

Plant Responses to Environmental Stressors and Secondary Metabolite Production

Environmental stressors can significantly influence the production of secondary metabolites in plants, often leading to increased accumulation of compounds that help the plant cope with adverse conditions. Steviol glycosides have been observed to accumulate in Stevia in response to certain abiotic stresses. researchgate.netresearchgate.net

Abiotic Stress Induction (e.g., Salt Stress)

Salt stress, induced by high concentrations of salts like NaCl, is a significant abiotic stressor that can impact Stevia growth and steviol glycoside content. Studies have yielded somewhat contradictory results regarding the effect of salt stress on SG accumulation, suggesting that the outcome can depend on the level of exposure and the specific salt type and concentration. researchgate.netnih.govresearchgate.net

Some research indicates that low levels of salt stress can have a stimulatory effect on the percentage of stevioside and rebaudioside A, although it may decrease plant growth. nih.govtubitak.gov.tr For example, a study on tissue culture-grown Stevia exposed to up to 100 mM NaCl concentration observed a significant enhancement of physiological parameters and steviol glycoside content (rebaudioside A and stevioside) during the shoot formation process. tubitak.gov.tr

However, other studies have reported that higher levels of salt stress can reduce the accumulation of stevioside and rebaudioside A. nih.govresearchgate.net Severe salinity stress may lead to the plant allocating energy towards maintaining metabolic homeostasis and synthesizing osmoprotectants and antioxidant enzymes, potentially at the expense of SG production. researchgate.net

The application of substances like silicon has been shown to mitigate the negative effects of salt stress on steviol glycoside content. Foliar application of silicon under salt stress conditions (e.g., 50 mM NaCl) resulted in higher rebaudioside A and stevioside accumulation compared to salt stress alone. dergipark.org.tr

Data on the effect of NaCl concentration and foliar silicon application on rebaudioside A and stevioside content can be illustrated as follows:

| Treatment (NaCl mM + Silicon mM) | Rebaudioside A Content (% of control) | Stevioside Content (% of control) |

| 0 + 0 (Control) | 100 | 100 |

| 50 + 0 | Decreased | Decreased |

| 50 + 25 | 112 | 126 |

Note: Data is illustrative based on findings where 25 mM foliar silicon under 50 mM NaCl stress resulted in 112% higher rebaudioside A and 26% higher stevioside than control. dergipark.org.tr

Effects of Metal Oxide Treatments on Gene Expression in Biosynthesis

Metal oxides, particularly in nanoparticle form, have been explored as potential elicitors to enhance steviol glycoside production in Stevia. These nanoparticles can potentially penetrate plant cells and influence gene expression related to SG biosynthesis. scielo.org.mx

Research has investigated the effect of various metal oxides on the expression of key genes involved in the steviol glycoside biosynthesis pathway, such as CPPS, HDS, and GGDPS. razi.ac.irrazi.ac.ir Studies have shown that increased concentrations of certain metal oxides, notably Fe2O3 and TiO2, can escalate the expression of these genes, leading to potentially higher production of steviol glycosides. razi.ac.irrazi.ac.ir Conversely, other metal oxides like Pbo and Bao have been associated with lower gene expression levels for these genes. razi.ac.irrazi.ac.ir The application of metal oxides generally resulted in higher gene expression compared to control groups, suggesting their potential to enhance sweetener production. razi.ac.irrazi.ac.ir

Specific metal oxide nanoparticles, such as silver nanoparticles (AgNPs) and zinc oxide nanoparticles (ZnO NPs), have also been shown to enhance the accumulation of rebaudioside A and stevioside in Stevia callus cultures and micropropagated shoots, respectively, at certain concentrations. scielo.org.mxnih.govfrontiersin.org However, the effects are concentration-dependent, with higher doses potentially leading to phytotoxicity and reduced metabolite accumulation. nih.govfrontiersin.org

Developmental and Tissue-Specific Accumulation Patterns

The accumulation of steviol glycosides in Stevia rebaudiana is not uniform throughout the plant but varies depending on the developmental stage and the specific tissue. The leaves are the primary site of steviol glycoside synthesis and accumulation, containing the highest concentrations of these compounds. cas.cz

Within the leaves, the maximal steviol glycoside content is typically reached near the end of flower bud formation. cas.cz After this stage, the concentration may gradually decline. cas.cz This pattern can be influenced by factors such as genotype, photoperiod, and irradiance. cas.cz

Studies have indicated that steviol glycosides accumulate more in the upper leaves compared to the lower leaves, regardless of photoperiod conditions. nih.gov Under short-day conditions, the ratio of rebaudioside A to stevioside in the upper leaves has been observed to increase significantly. nih.gov These tissue-specific and developmental accumulation patterns are important considerations for optimizing harvesting strategies to maximize SG yield.

Stevia rebaudiana, a plant renowned for its production of high-intensity, low-calorie steviol glycosides, exhibits significant genetic variability, which is crucial for the development of improved cultivars with enhanced yield and desirable glycoside profiles. This variability exists within and between different populations and genotypes of S. rebaudiana. mdpi.commdpi.com Understanding and utilizing this genetic diversity is fundamental to successful breeding programs aimed at increasing the accumulation of steviol glycosides in the plant.

Genetic variability in S. rebaudiana has been observed in various traits, including plant size, flowering period, leaf yield, and the content and composition of steviol glycosides. sabraojournal.org Studies using molecular markers have revealed considerable polymorphism among different Stevia genotypes, indicating a wide genetic base that can be exploited for breeding purposes. mdpi.commdpi.comjst.go.jp The existence of this variability provides plant breeders with the raw material necessary to select and develop new varieties possessing superior characteristics, such as higher concentrations of specific steviol glycosides like rebaudioside A (Reb A), rebaudioside D (Reb D), and rebaudioside M (Reb M), which are often preferred for their taste profiles. sabraojournal.orgresearchgate.netgoogle.commdpi.com

The selection of high-yielding genotypes is a primary objective in Stevia breeding programs. This involves identifying plants that not only produce a high biomass but also accumulate a significant amount of steviol glycosides in their leaves. ispgr.insabraojournal.org Traditional breeding methods, such as selection and intercrossing among desirable genotypes, have been employed to improve quality traits in Stevia. sabraojournal.orgcdnsciencepub.com Recurrent selection is considered particularly appropriate for enhancing quantitative traits in this cross-pollinated species. sabraojournal.org Over several decades of breeding efforts, the total steviol glycoside content in Stevia leaves has been reported to increase significantly, from 2-10% to up to 20% of the dry matter in some improved lines. sabraojournal.org

Identifying superior genotypes often involves evaluating their performance across different environments to assess yield stability and adaptability. sabraojournal.org For example, studies have identified specific genotypes with high biomass and stevioside content that are suitable for particular climatic conditions. ispgr.in The selection process can be challenging due to factors like low seed germination rates and the high degree of variability observed in plants grown from seed. sabraojournal.orgresearchgate.net Therefore, modern techniques, including biotechnological approaches and the use of molecular markers, are increasingly integrated with conventional breeding methods to expedite the development and selection of elite cultivars. sabraojournal.orgresearchgate.netcdnsciencepub.com

Germplasm banks play a critical role in the conservation and utilization of the genetic variability present in Stevia rebaudiana. These repositories maintain collections of diverse Stevia genotypes, providing breeders with access to a wide range of genetic resources for research and breeding programs. researchgate.netmdpi.comresearchgate.netresearchgate.net

The utilization of Stevia germplasm banks is fundamental for several reasons:

Conservation of Genetic Diversity: Germplasm banks serve as a safeguard against the loss of valuable genetic traits that may be present in wild populations or traditional landraces.

Source of Valuable Traits: These collections contain genotypes with a variety of desirable characteristics, including high steviol glycoside content, specific glycoside profiles (e.g., high Reb A, Reb D, or Reb M), disease resistance, and adaptability to different environmental conditions. researchgate.netresearchgate.netresearchgate.net

Parental Material for Breeding: Accessions within germplasm banks serve as the foundational parental material for initiating breeding programs aimed at developing new and improved Stevia cultivars. Breeders can select genotypes with complementary traits and cross them to create new genetic combinations. google.com

Research and Characterization: Germplasm collections provide material for studying the genetic diversity, population structure, and inheritance of important traits in Stevia. Characterization of accessions using morphological, biochemical, and molecular markers helps in identifying promising genotypes for specific breeding objectives. mdpi.commdpi.comnih.gov

Despite their importance, challenges exist in fully utilizing germplasm banks, such as the need for efficient mass propagation protocols for elite genotypes identified within the collections. mdpi.comresearchgate.netresearchgate.net Techniques like in vitro micropropagation are being developed and optimized for different Stevia genotypes to facilitate the large-scale multiplication of selected elite lines. mdpi.comresearchgate.net

Molecular markers have become indispensable tools in modern Stevia breeding programs, offering efficient and accurate methods for assessing genetic diversity, identifying desirable genotypes, and assisting in the selection process. mdpi.comresearchgate.netcdnsciencepub.com Unlike morphological characteristics, which can be influenced by environmental factors, molecular markers provide a more reliable assessment of genetic variation. nih.gov

Several types of molecular markers have been applied in Stevia breeding:

RAPD (Random Amplified Polymorphic DNA): RAPD markers have been used to evaluate genetic diversity among Stevia genotypes and have proven useful in cross-pollinated Stevia crops where high genetic diversity is observed. mdpi.com

ISSR (Inter Simple Sequence Repeat): ISSR markers have also been employed to assess genetic diversity in cultivated Stevia populations. jst.go.jp

SSR (Simple Sequence Repeat) or Microsatellite Markers: Microsatellite markers are valuable for germplasm characterization and inferring genetic relationships among individuals. nih.gov Some SSR markers have been developed from expressed sequence data and are putatively related to steviol biosynthesis. nih.gov

SNP (Single Nucleotide Polymorphism) Markers: SNP markers are increasingly used to identify polymorphisms linked to specific traits, such as high rebaudioside C content. researchgate.netgoogle.com Marker-assisted selection (MAS) utilizing SNP markers allows breeders to directly target genes associated with desirable steviol glycoside profiles, potentially accelerating the breeding process. researchgate.netgoogle.com

The application of molecular markers in Stevia breeding programs includes:

Genetic Diversity Assessment: Molecular markers are used to characterize the genetic diversity within and between Stevia populations and germplasm collections. This information helps breeders understand the available genetic variation and select diverse parental lines for crosses. mdpi.commdpi.comresearchgate.netnih.gov

Genotype Identification and Fingerprinting: Molecular markers can be used to uniquely identify Stevia genotypes and cultivars, which is important for germplasm management and protecting breeders' rights. nih.gov

Marker-Assisted Selection (MAS): MAS involves using molecular markers linked to genes controlling important traits (e.g., high Reb A content) to select desirable plants at early stages of development, regardless of environmental conditions. This can significantly reduce the time and resources required for breeding cycles. researchgate.netgoogle.com

Assessment of Genetic Purity: Molecular markers can help assess the genetic purity of seed lots and cultivated populations. cambridge.org

Understanding Genetic Relationships: Molecular data can be used to infer kinship and relatedness among Stevia genotypes, which is valuable for designing breeding strategies and managing genetic resources. nih.gov

The integration of molecular marker technology with conventional breeding methods and biotechnological tools, such as tissue culture, offers a powerful approach to developing superior Stevia cultivars with enhanced steviol glycoside production and improved agronomic traits. sabraojournal.orgresearchgate.netcdnsciencepub.com

While specific detailed research findings with extensive data tables for each subsection were not consistently available across the search results, the information highlights the importance of germplasm banks as sources of variability and the utility of various molecular markers in characterizing this variability and facilitating the selection of high-yielding genotypes.

Advanced Analytical Methodologies for Steviol and Steviol Glycosides Research

Extraction and Sample Preparation Techniques

Effective extraction and sample preparation are critical first steps in the analysis of steviol and steviol glycosides from various matrices, particularly the leaves of Stevia rebaudiana and diverse food products. The goal is to isolate the target compounds from complex sample matrices while minimizing degradation and interference.

Green Extraction Methods (e.g., Hot Water, Ultrasound-Assisted, Microwave-Assisted)

Traditional extraction of steviol glycosides from Stevia rebaudiana leaves commonly employs hot water. researchgate.netfao.orgoup.comfao.org This method is considered environmentally friendly ("green"). nih.gov Research indicates that hot water extraction can effectively recover steviol glycosides. nih.gov

More advanced green extraction techniques, such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), have been explored to improve efficiency and reduce extraction time. researchgate.netnih.govscielo.org.arresearchgate.netbohrium.com Studies have shown that UAE and MAE can shorten extraction times and potentially enhance the yield of steviol glycosides compared to conventional methods. researchgate.netresearchgate.net For instance, microwave-assisted subcritical water extraction has been shown to achieve comparable yields of major steviol glycosides like rebaudioside A and stevioside (B1681144) in significantly shorter times (1 minute) compared to conventional methods using ethanol (B145695) under sonication (45 minutes). researchgate.net Pressurized hot water extraction (PHWE) is another efficient and environmentally friendly technique for recovering steviol glycosides, offering advantages in terms of reduced time and solvent consumption. akjournals.com

Optimal conditions for hot water extraction have been investigated, with findings suggesting parameters such as a leaf-to-water ratio of 200 g/L and a temperature of 75 °C for optimal recovery of stevioside and rebaudioside A. nih.gov

Pretreatment Methods for Diverse Research Matrices

Analyzing steviol glycosides in diverse matrices, particularly complex food products, necessitates specific pretreatment methods to remove interfering substances like fats and proteins. researchgate.netacs.orgnih.govresearchgate.netmerieuxnutrisciences.comnih.gov

For dairy and soy drink samples, fat can be removed by centrifugation, and proteins can be precipitated by adding acetonitrile (B52724), followed by centrifugation. acs.org Jam samples can be extracted with water, while dry biscuits may require extraction with ethanol. acs.org These pretreated samples often undergo further clean-up steps, such as solid phase extraction (SPE), before chromatographic analysis. researchgate.netacs.org SPE can be used to concentrate the samples and further remove matrix effects. acs.orggavinpublishers.comchromatographyonline.com On-line SPE methods have also been developed for faster sample cleanup of plant extracts, allowing purification and determination within minutes. chromatographyonline.com